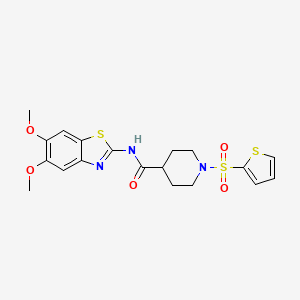

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide

Description

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide is a structurally complex small molecule characterized by three key moieties:

5,6-Dimethoxybenzothiazole: A bicyclic aromatic system with methoxy substitutions at positions 5 and 6, which enhances lipophilicity and may influence hydrogen-bonding interactions.

Piperidine-4-carboxamide: A six-membered nitrogen-containing ring linked to a carboxamide group, a common scaffold in CNS-targeting drugs due to its conformational flexibility and bioavailability.

Properties

IUPAC Name |

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O5S3/c1-26-14-10-13-16(11-15(14)27-2)29-19(20-13)21-18(23)12-5-7-22(8-6-12)30(24,25)17-4-3-9-28-17/h3-4,9-12H,5-8H2,1-2H3,(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJEXXGMWQAFYSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CS4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O5S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common approach might include:

Formation of the Benzothiazole Ring: Starting from a suitable precursor, such as 2-aminothiophenol, the benzothiazole ring can be formed through cyclization reactions.

Introduction of the Dimethoxy Groups: Methoxylation reactions can be used to introduce the methoxy groups at the 5 and 6 positions of the benzothiazole ring.

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization of appropriate precursors.

Attachment of the Thiophene Sulfonyl Group: This step involves sulfonylation reactions to attach the thiophene sulfonyl group to the piperidine ring.

Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through amidation reactions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic routes to improve yield and reduce costs. This may include the use of catalysts, optimized reaction conditions, and scalable processes.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.

Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the sulfonyl group to a sulfide.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield sulfides.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide exhibit significant anticancer properties. These properties are often attributed to their ability to interfere with critical cell signaling pathways involved in tumor growth. For instance, benzothiazole derivatives have been shown to inhibit STAT3 signaling, which is crucial for the proliferation and survival of cancer cells .

Antimicrobial Properties

The compound may also possess antimicrobial activity. Sulfonamide-containing benzothiazole hybrids have been evaluated for their effectiveness against various microbial pathogens. Studies have shown that these compounds can exhibit potent antibacterial effects, making them potential candidates for the development of new antimicrobial agents .

Synthesis and Characterization

The synthesis of this compound typically involves established organic chemistry techniques that require careful control over reaction conditions to optimize yield and purity. Characterization methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

- A study evaluating sulfonamide-containing benzothiazole derivatives demonstrated significant antibacterial activity against strains like Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating potent efficacy .

| Compound Name | MIC (µg/mL) | Activity Type |

|---|---|---|

| Compound 123 | 15.5 - 31.25 | Antibacterial |

| Compound 124 | 31.25 - 62.5 | Antibacterial |

Mechanism of Action

The mechanism of action of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares functional motifs with several analogs reported in the literature. Key comparisons are outlined below:

Core Scaffold Variations

Key Observations :

- Benzothiazole Linkage : Unlike compounds, which feature a benzothiazole linked via a phenyl group, the target compound directly attaches the 5,6-dimethoxybenzothiazole to the carboxamide. This eliminates conformational flexibility but may enhance target binding specificity .

- Sulfonyl Group : The thiophene-2-sulfonyl moiety in the target compound differs from the substituted phenyl sulfonyl groups in analogs. Thiophene’s lower electron-withdrawing capacity compared to halophenyl groups (e.g., 2,4-dichloro in 4–20) could reduce metabolic oxidation, improving stability .

- Substituent Effects : The 5,6-dimethoxy groups on the benzothiazole (target) increase lipophilicity compared to unsubstituted benzothiazoles (). This may enhance blood-brain barrier penetration but reduce aqueous solubility .

Biological Activity

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of a benzothiazole moiety, a thiophene sulfonyl group, and a piperidine carboxamide structure, which may influence its interaction with various biological targets.

The molecular formula for this compound is C₁₈H₁₈N₂O₃S₂, with a molecular weight of approximately 370.47 g/mol. The structure includes significant functional groups that are often associated with biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈N₂O₃S₂ |

| Molecular Weight | 370.47 g/mol |

| Melting Point | Not specified |

| Solubility | Not specified |

The biological activity of this compound is likely related to its interactions with cell signaling pathways. Research indicates that compounds with similar structures can inhibit pathways such as STAT3 signaling, which is crucial in cancer progression and immune response modulation.

Anticancer Properties

Several studies have highlighted the anticancer potential of benzothiazole derivatives. The compound's structure suggests it may interfere with cancer cell proliferation by targeting specific enzymes or receptors involved in tumor growth.

- In Vitro Studies : Initial investigations into the compound's activity against human cancer cell lines have shown promising results. For instance, related benzothiazole derivatives have demonstrated significant antiproliferative effects on various cancer types .

- Mechanistic Insights : The mechanism of action may involve the inhibition of key enzymes or pathways that are overactive in cancer cells. For example, compounds similar to this one have been shown to inhibit carbonic anhydrase II (hCA II), an enzyme implicated in tumor growth and metastasis .

Other Biological Activities

Beyond anticancer effects, compounds with similar structures have exhibited various other biological activities:

- Antibacterial and Antifungal : Some derivatives have shown efficacy against bacterial strains and fungi, suggesting potential applications in treating infections .

- Enzyme Inhibition : The compound may also act as an inhibitor for specific enzymes involved in metabolic processes, which could be beneficial for conditions like diabetes or hypertension.

Case Study 1: Anticancer Activity

A study conducted on related benzothiazole derivatives evaluated their antiproliferative effects on human colon cancer cell lines (HCT116). The results indicated that certain derivatives exhibited good anticancer potency, leading to further exploration of structural modifications to enhance efficacy .

Case Study 2: Enzyme Inhibition

Research into thiosemicarbazone derivatives has shown their ability to inhibit specific enzymes linked to cancer and metabolic disorders. The findings suggest that modifications similar to those in this compound could yield potent inhibitors for therapeutic applications .

Q & A

Q. What are the critical considerations for optimizing the synthetic route of this compound?

The synthesis of structurally complex molecules like this compound requires careful optimization of reaction conditions (e.g., solvent polarity, temperature, catalyst selection). For example, coupling reactions involving thiophene sulfonyl groups may require anhydrous conditions and catalysts like HATU or DCC to improve yields . Purification methods such as column chromatography or recrystallization should be validated using TLC and NMR to confirm intermediate purity .

Q. Which spectroscopic techniques are essential for confirming the compound’s structure?

- 1H/13C NMR : To verify substituent positions (e.g., dimethoxybenzothiazole vs. thiophene sulfonyl groups) and confirm stereochemistry at the piperidine ring .

- Mass spectrometry (ESI/TOF) : To validate molecular weight and fragmentation patterns, especially for sulfonamide and carboxamide linkages .

- X-ray crystallography : For resolving ambiguous structural features (e.g., piperidine ring conformation) and validating computational models .

Q. How can researchers assess the compound’s purity for biological assays?

Use HPLC with UV detection (e.g., C18 column, gradient elution) to quantify impurities. Elemental analysis (C, H, N, S) should align with theoretical values within ±0.4% . For hygroscopic intermediates, Karl Fischer titration may be required to control moisture content.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Systematic substitution : Replace the thiophene sulfonyl group with other aryl sulfonamides (e.g., pyridine or benzene derivatives) to evaluate electronic effects on target binding .

- Piperidine modifications : Introduce methyl or fluorine substituents to study steric/electronic impacts on pharmacokinetics .

- Docking studies : Use molecular modeling (e.g., AutoDock Vina) to predict interactions with proposed targets like D1 protease or kinases . Validate with in vitro enzyme inhibition assays (IC50 determination) .

Q. What experimental strategies resolve contradictions in biological activity data?

- Orthogonal assays : If cytotoxicity contradicts enzyme inhibition, use viability assays (MTT) alongside target-specific assays (e.g., fluorescence-based protease activity) to distinguish off-target effects .

- Dose-response curves : Analyze data using nonlinear regression (GraphPad Prism) to confirm potency and Hill slopes indicative of cooperative binding .

Q. How can computational modeling guide the optimization of this compound’s solubility?

- LogP prediction : Tools like MarvinSketch or ACD/Labs can estimate hydrophobicity. Introduce polar groups (e.g., hydroxyl or amine) to the benzothiazole or piperidine moieties to improve aqueous solubility .

- Salt formation : Screen with counterions (e.g., HCl, sodium) to enhance crystallinity and dissolution rates .

Methodological Challenges

Q. What are the key challenges in synthesizing the thiophene sulfonyl group?

- Sulfonation side reactions : Over-sulfonation or oxidation of the thiophene ring can occur. Use controlled stoichiometry of sulfonating agents (e.g., chlorosulfonic acid) and inert atmospheres to minimize degradation .

- Purification : Thiophene sulfonyl intermediates are often hygroscopic; employ lyophilization or azeotropic drying with toluene .

Q. How can researchers address discrepancies in crystallographic data?

If X-ray data shows disorder (e.g., in the piperidine ring), refine models using Olex2 or SHELXL with constraints for thermal parameters. High-resolution data (≤1.0 Å) is critical for resolving ambiguities .

Interdisciplinary Approaches

Q. How can chemical engineering principles improve scale-up synthesis?

Q. What strategies integrate metabolomics with pharmacological studies?

- LC-MS/MS profiling : Identify metabolites in hepatic microsomal incubations to map metabolic pathways .

- Correlation analysis : Use partial least squares (PLS) regression to link metabolite levels with in vivo efficacy data .

Data Reproducibility and Validation

Q. How should researchers validate synthetic reproducibility across labs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.